molecular formula C13H19F3N4 B12267849 N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12267849
M. Wt: 288.31 g/mol
InChI Key: WBUQAJIXADRZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a piperidine moiety, which is further modified with trifluoroethyl and dimethyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity starting materials and stringent reaction conditions is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpyrimidin-2-amine: Lacks the piperidine and trifluoroethyl groups, resulting in different chemical and biological properties.

    5-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.

    N,N-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amine: Contains the piperidine and trifluoroethyl groups but lacks the pyrimidine ring, leading to distinct properties.

Uniqueness

N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer a balance of hydrophilic and lipophilic properties

Properties

Molecular Formula

C13H19F3N4

Molecular Weight

288.31 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C13H19F3N4/c1-10-6-17-12(18-7-10)19(2)11-4-3-5-20(8-11)9-13(14,15)16/h6-7,11H,3-5,8-9H2,1-2H3

InChI Key

WBUQAJIXADRZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.